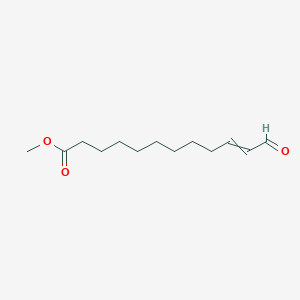
Methyl 12-oxododec-10-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 12-oxododec-10-enoate is an organic compound with the molecular formula C13H22O3. It is a methyl ester derivative of a dodecenoic acid, characterized by the presence of a keto group at the 12th carbon and a double bond between the 10th and 11th carbons.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 12-oxododec-10-enoate can be synthesized through several methods. One common approach involves the oxidation of methyl oleate or linoleate under controlled conditions. The reaction typically employs oxidizing agents such as hydrogen peroxide in the presence of boron trifluoride etherate. The reaction proceeds via the formation of hydroperoxides, which subsequently undergo β-scission to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 12-oxododec-10-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The double bond in the compound can participate in addition reactions, leading to substituted products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peroxy acids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Boron trifluoride etherate, palladium on carbon.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Alcohols: Resulting from reduction of the keto group.
Substituted Esters: Produced via addition reactions at the double bond.
Scientific Research Applications
Methyl 12-oxododec-10-enoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Industrial Chemistry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 12-oxododec-10-enoate involves its interaction with various molecular targets. The compound’s keto group and double bond allow it to participate in nucleophilic addition and oxidation-reduction reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
12-oxo-trans-10-dodecenoic acid: A structurally similar compound with a carboxylic acid group instead of a methyl ester.
Methyl 12-oxooctadec-9-enoate: Another related compound with a longer carbon chain and a different position of the double bond.
Uniqueness
Methyl 12-oxododec-10-enoate is unique due to its specific structural features, such as the position of the keto group and the double bond.
Properties
IUPAC Name |
methyl 12-oxododec-10-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h8,10,12H,2-7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULVWNSMHRFHLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCC=CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10706607 |
Source


|
| Record name | Methyl 12-oxododec-10-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10706607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63024-87-3 |
Source


|
| Record name | Methyl 12-oxododec-10-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10706607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

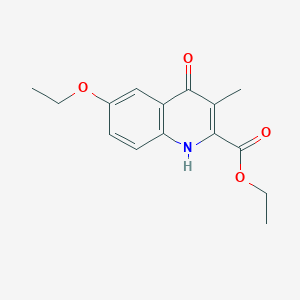

![N-Ethyl-N'-{4-methoxy-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B14510120.png)
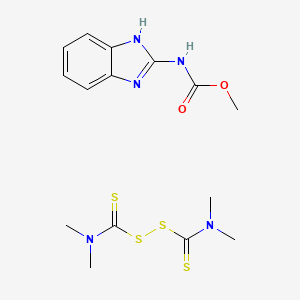
![5-[2-(Hydroxyimino)cyclohexyl]pentan-1-OL](/img/structure/B14510124.png)
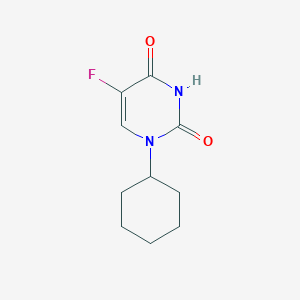
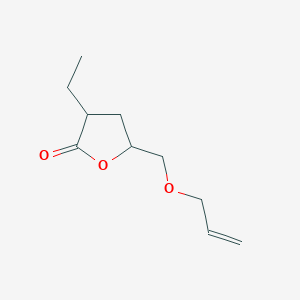
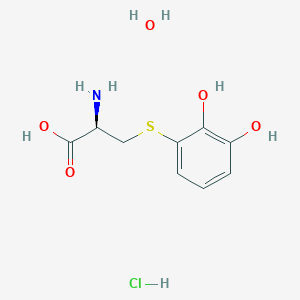
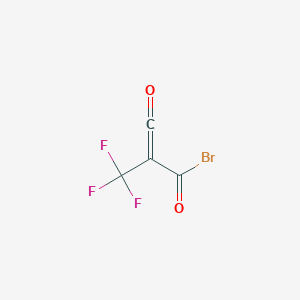
![4,4-Dimethyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14510138.png)
![5-(Trimethylsilyl)-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14510142.png)
![1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol](/img/structure/B14510148.png)
![(3aS,8bR)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan](/img/structure/B14510162.png)
